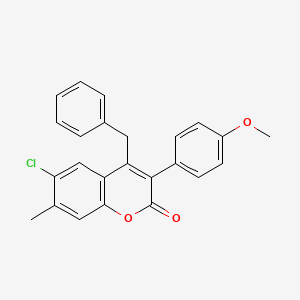

4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin

Description

The compound 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylcoumarin (hereafter referred to as the "target compound") is a synthetic coumarin derivative with a complex substitution pattern. Key structural attributes include:

- 4-Benzyl group: Enhances hydrophobic interactions with enzyme active sites.

- 6-Chloro substituent: Improves metabolic stability and electron-withdrawing effects.

- 7-Methyl group: Modifies lipophilicity and steric accessibility.

The "inverted exclamation mark" notation in the original query likely stems from a typographical error in chemical nomenclature formatting (as seen in –5) and is interpreted here as 4-methoxyphenyl .

Properties

IUPAC Name |

4-benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClO3/c1-15-12-22-19(14-21(15)25)20(13-16-6-4-3-5-7-16)23(24(26)28-22)17-8-10-18(27-2)11-9-17/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTHXWMODKDQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 4-methoxyphenol, and 7-methylcoumarin.

Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.

Coupling Reaction: The benzyl group is introduced through a coupling reaction with 7-methylcoumarin, followed by chlorination to introduce the chloro group.

Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.

Automated Purification: Employing automated purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized coumarin derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methylcoumarin involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Analysis and Structure-Activity Relationships (SAR)

The biological activity of coumarins is highly dependent on substitution patterns. Below is a comparative analysis of the target compound with analogs from the evidence:

Table 1: Structural and Functional Comparison of Key Coumarin Derivatives

Key Observations:

Aromatase Inhibition: The compound 4-Benzyl-3-(4-Cl-Ph)-7-MeO-coumarin () is a competitive aromatase inhibitor due to its alignment with the steroid substrate androstenedione. The 3-(4-chlorophenyl) group mimics the C-17 keto oxygen of androstenedione, while the 4-benzyl and 7-methoxy groups enhance binding . The target compound replaces the 7-methoxy group with a methyl and the 3-(4-Cl-Ph) with 3-(4-MeO-Ph).

Hydroxy vs. Methoxy/Methyl Groups :

- 3-Benzyl-6-Cl-7-OH-4-Me-coumarin () features a 7-hydroxy group, which could improve solubility but reduce metabolic stability compared to the target compound’s 7-methyl group. Hydroxy groups may also participate in hydrogen bonding, influencing target specificity .

Positional Effects of Benzyl Substituents :

- Moving the benzyl group from position 4 (target compound) to position 3 () disrupts the spatial alignment critical for enzyme interaction, as seen in ’s SAR studies .

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-6-chloro-3-(4-methoxyphenyl)-7-methylcoumarin in academic research?

Methodological Answer: The synthesis of substituted coumarins typically involves multi-step reactions, including alkylation, halogenation, and substitution. For example:

- Alkoxy Coumarin Synthesis : Alkylation of hydroxycoumarins using alkyl halides in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., ethyl acetate) is a common strategy .

- Chlorination : Chlorine substituents can be introduced via electrophilic aromatic substitution or by using chlorinating agents (e.g., POCl₃) at specific positions .

- Benzylation/Methoxyphenyl Addition : Benzyl or methoxyphenyl groups are often added via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .

Example : A novel coumarin derivative was synthesized by reacting 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate with triethylamine, yielding 85% product .

Q. How can researchers confirm the structural integrity of this coumarin derivative post-synthesis?

Methodological Answer: Advanced spectroscopic techniques are essential:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify substituent positions. Two-dimensional NMR (e.g., HSQC, HMBC) resolves coupling patterns and spatial correlations, as demonstrated for a 4-methoxy-substituted coumarin .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent orientation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., HRMS data for a fluorophenyl coumarin confirmed a mass accuracy of ±0.001 Da) .

Q. What safety precautions are advised when handling this compound given its structural analogs?

Methodological Answer:

- Photosensitization Risks : Structural analogs like 4-Methyl-7-ethoxycoumarin are flagged for photosensitization; avoid UV light exposure and use light-resistant storage .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this coumarin derivative?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with modified benzyl, methoxy, or chloro groups. For example, replacing the 6-chloro group with bromo or nitro groups can alter bioactivity .

- Biological Assays : Test analogs against target systems (e.g., antimalarial activity assays using Plasmodium cultures) .

- Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., quinone reductase 2 for antimalarial activity) .

Q. What methodologies resolve contradictions in reported spectral data for substituted coumarins?

Methodological Answer:

- Advanced NMR Techniques : Use NOESY to confirm spatial proximity of protons (e.g., distinguishing between para- and meta-substituted methoxyphenyl groups) .

- Isotopic Labeling : ¹³C-labeled compounds can clarify ambiguous carbon signals in crowded spectral regions .

- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions to rule out solvent or temperature artifacts .

Q. What experimental approaches assess the photochemical stability and potential photosensitization risks?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV-Vis light (e.g., 300–400 nm) and monitor degradation via HPLC. Compare results with structurally similar coumarins known to photosensitize .

- Singlet Oxygen Detection : Use chemical traps (e.g., 1,3-diphenylisobenzofuran) to quantify singlet oxygen generation under irradiation .

- Surface Reactivity Analysis : Investigate interactions with indoor surfaces (e.g., glass, polymers) using microspectroscopic imaging to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.